1-Methanesulfonyl-4-methyl-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6-3-4-8(14(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVYKJIYDDKUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 1 Methanesulfonyl 4 Methyl 2 Nitrobenzene Within Advanced Aromatic Chemistry
Introduction to Sulfonyl and Nitro Aromatic Scaffolds in Contemporary Organic Synthesis Research
In the field of contemporary organic synthesis, aromatic scaffolds containing sulfonyl and nitro groups are of paramount importance. These functional groups are instrumental in the creation of complex molecules with diverse applications, ranging from pharmaceuticals to materials science. nih.govmdpi.com Sulfur-containing functional groups, including sulfones, are found in a wide array of FDA-approved drugs. nih.gov The sulfonyl group (—SO₂—) is a potent electron-withdrawing group that can modulate the electronic properties of an aromatic ring, influence molecular geometry, and act as a key pharmacophore in medicinal chemistry. nih.gov
Similarly, nitroaromatic compounds are fundamental building blocks and versatile intermediates in synthetic chemistry. mdpi.comresearchgate.netmdpi.com The nitro group (—NO₂) is one of the strongest electron-withdrawing groups, a feature that chemists exploit to direct synthetic transformations and to activate aromatic rings towards certain types of reactions. researchgate.netnih.gov Nitroarenes serve as precursors to a host of other functional groups, most notably anilines, which are crucial for the synthesis of dyes, polymers, and pharmaceuticals. researchgate.netfrontiersin.org The chemistry of nitro compounds has been a subject of intensive study for over a century, yet new reactions and methodologies continue to emerge, highlighting their sustained relevance. mdpi.com The combination of both sulfonyl and nitro groups on a single aromatic scaffold creates a unique electronic environment that enables specialized chemical transformations.
The Position of 1-Methanesulfonyl-4-methyl-2-nitrobenzene in the Landscape of Deactivated Aromatic Systems
Aromatic systems are classified as "activated" or "deactivated" based on the nature of the substituents attached to the ring. These substituents influence the ring's reactivity towards electrophilic aromatic substitution (EAS). Activated rings possess electron-donating groups, which increase the electron density of the ring and make it more nucleophilic. Conversely, deactivated rings bear electron-withdrawing groups that decrease the ring's electron density, rendering it less reactive towards electrophiles. nih.govmasterorganicchemistry.com
This compound is a prime example of a highly deactivated aromatic system. It features two powerful electron-withdrawing groups: the methanesulfonyl (—SO₂CH₃) group and the nitro (—NO₂) group. researchgate.netnih.gov Both groups pull electron density away from the benzene (B151609) ring through inductive and resonance effects. mdpi.com The strong deactivating nature of the nitro group is well-documented; for instance, nitrobenzene (B124822) is significantly less reactive in Friedel-Crafts reactions than benzene itself. youtube.com The sulfonyl group acts in a similar manner. The cumulative effect of these two groups makes the aromatic ring in this compound exceptionally electron-poor. The presence of the methyl group (—CH₃), a weakly activating group, does little to counteract the powerful deactivating influence of the other two substituents. This profound deactivation shuts down typical electrophilic substitution reactions but, crucially, activates the ring for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
| Substituent Group | Example | Electronic Effect | Influence on Ring | Directing Effect (for EAS) |
|---|---|---|---|---|
| Nitro | -NO₂ | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| Methanesulfonyl | -SO₂CH₃ | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| Methyl | -CH₃ | Weakly Electron-Donating | Weakly Activating | Ortho, Para |
| Chloro | -Cl | Weakly Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Weakly Deactivating | Ortho, Para |
| Amino | -NH₂ | Strongly Electron-Donating | Strongly Activating | Ortho, Para |
Fundamental Principles Governing Reactivity and Synthesis of Related Substituted Nitrobenzenes
The reactivity of substituted nitrobenzenes is largely dictated by the powerful electron-withdrawing nature of the nitro group. This property makes the aromatic ring susceptible to nucleophilic attack, particularly when the nitro group is positioned ortho or para to a good leaving group. This reaction, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of arene chemistry. researchgate.netacs.org The mechanism involves the addition of a nucleophile to the electron-deficient ring to form a stabilized anionic intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. researchgate.net In highly deactivated systems like those containing both nitro and sulfonyl groups, even a group that is typically a poor leaving group, such as a nitro group itself, can be displaced by a strong nucleophile. acs.orglookchem.com
The synthesis of substituted nitrobenzenes typically involves electrophilic aromatic substitution. The direct nitration of an aromatic ring is a common method, usually achieved with a mixture of nitric acid and sulfuric acid. researchgate.netnih.govyoutube.com The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the ring. For instance, to synthesize a meta-substituted product like m-bromoaniline, nitration is performed first to install the meta-directing nitro group, followed by bromination. libretexts.org The synthesis of a molecule like this compound would require a multi-step pathway, carefully considering the directing effects and activating/deactivating properties of the groups at each stage. A plausible route could involve the nitration of 4-methylphenyl methyl sulfone.
| Reaction Type | Description | Key Reagents | Example Application |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | Introduction of a nitro group onto an aromatic ring. | HNO₃, H₂SO₄ | Synthesis of nitrobenzene from benzene. youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an electron-poor aromatic ring by a nucleophile. researchgate.net | Nucleophile (e.g., RO⁻, R₂NH), Electron-deficient arene | Synthesis of aryl ethers or amines from nitro-substituted haloarenes. |
| Reduction of Nitro Group | Conversion of the nitro group to an amino group. | Metal catalysts (e.g., Pd, Pt) with H₂, or metals like Fe, Sn in acid. | Preparation of anilines from nitroarenes. youtube.com |
| Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | Direct replacement of a hydrogen atom on a nitroarene by a nucleophile, followed by oxidation. chemrxiv.orgacs.org | Nucleophile, Base, Oxidant (e.g., O₂) | Direct amination of nitroarenes. acs.org |
Historical Trajectories and Emerging Research Directions for Aryl Methyl Sulfones and Nitro-Substituted Arenes
The chemistry of nitro-substituted arenes has a rich history, dating back to the 19th century, and has been integral to the development of organic chemistry, particularly in the dye and explosives industries. mdpi.com Historically, research focused on fundamental reactions like electrophilic nitration and the reduction of nitro groups to anilines. Modern research, however, has unveiled more nuanced and sophisticated applications. The nitro group is now recognized not just as a precursor to amines but as a versatile functional group that can activate a molecule for various transformations, including C-C and C-heteroatom bond formation. frontiersin.org Emerging trends include the use of nitro compounds in asymmetric organocatalysis and transition-metal-catalyzed cross-coupling reactions where the nitro group itself can act as a leaving group. mdpi.comfrontiersin.org
Aryl methyl sulfones have also seen a significant evolution in their synthetic accessibility and application. Initially synthesized through the oxidation of corresponding sulfides, modern methods now allow for their more direct and efficient construction. Recent advancements include the development of three-component cross-coupling protocols that utilize eco-friendly sulfur dioxide sources like sodium metabisulfite (B1197395) and green methylating agents. nih.govresearchgate.net Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of aryl sulfones. organic-chemistry.org In terms of applications, aryl methyl sulfones were historically used as stable, crystalline derivatives for characterization. Today, they are recognized as important scaffolds in medicinal chemistry, with research demonstrating their potential as, for example, potent cyclooxygenase (COX) inhibitors for the development of new anti-inflammatory drugs. nih.govresearchgate.net Future research is likely to focus on developing even more efficient and sustainable synthetic methods and exploring the full potential of these scaffolds in drug discovery and materials science. researchgate.net
Advanced Synthetic Methodologies and Strategic Route Design for 1 Methanesulfonyl 4 Methyl 2 Nitrobenzene
Established Synthetic Pathways to 1-Methanesulfonyl-4-methyl-2-nitrobenzene and Analogs
Traditional methods for the synthesis of this compound and its analogs have relied on classical organic reactions, including electrophilic aromatic nitration, sulfonylation of substituted nitrobenzenes, and oxidative routes.
Electrophilic Aromatic Nitration Strategies for Aryl Methyl Sulfones
One of the most fundamental approaches to introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. In the context of synthesizing this compound, this would involve the nitration of 4-tolyl methyl sulfone. The methanesulfonyl group (-SO2CH3) is a deactivating, meta-directing group, while the methyl group (-CH3) is an activating, ortho-, para-directing group. Due to the opposing directing effects of these substituents, the nitration of 4-tolyl methyl sulfone is expected to yield a mixture of isomers.
The reaction typically proceeds by treating the aryl methyl sulfone with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The reaction mechanism involves the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.
| Starting Material | Reagents | Key Transformation | Product |
| 4-Tolyl methyl sulfone | HNO3, H2SO4 | Electrophilic Aromatic Nitration | This compound and isomers |
Sulfonylation of Substituted Nitrobenzenes
An alternative and often more regioselective route to this compound involves the sulfonylation of a pre-functionalized nitrobenzene (B124822) derivative. A pertinent example is the synthesis of the isomeric 2-nitro-4-methylsulfonyl toluene (B28343), which can be achieved by the sulfonation of 2-nitrotoluene (B74249) followed by a series of transformations.
A patented method describes the reaction of 2-nitrotoluene with chlorosulfonic acid to yield 3-nitro-4-methylbenzene sulfonyl chloride. This intermediate is then reacted with sodium sulfite (B76179) and sodium carbonate, followed by treatment with chloroacetic acid, to afford 2-nitro-4-methylsulfonyl toluene orientjchem.org. This multi-step process highlights a viable, albeit complex, pathway to nitroaryl sulfones starting from readily available nitrotoluene isomers.
| Starting Material | Reagents | Key Transformation | Product |
| 2-Nitrotoluene | 1. Chlorosulfonic acid, Thionyl chloride, DMF | Sulfonylation and Acyl Chlorination | 3-Nitro-4-methylbenzene sulfonyl chloride |
| 3-Nitro-4-methylbenzene sulfonyl chloride | 2. Sodium sulfite, Sodium carbonate, Chloroacetic acid | Sulfinate formation and methylation | 2-Nitro-4-methylsulfonyl toluene |
Oxidative Routes to Sulfonyl Groups on Nitro Aromatic Cores
The oxidation of a corresponding sulfide (B99878) precursor presents a direct method for the formation of the sulfonyl group in nitro aromatic compounds. For the synthesis of this compound, the starting material would be 1-(methylthio)-4-methyl-2-nitrobenzene.
Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. The reaction is often carried out in the presence of a catalyst, such as metal oxides, to facilitate the oxidation. Other effective oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate. The general reaction involves the conversion of the sulfide to a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone organic-chemistry.orgrsc.org. The chemoselectivity of the reaction can often be controlled by the choice of oxidant and reaction conditions. For instance, the oxidation of methyl 4-nitrophenyl sulfide to the corresponding sulfone has been studied using dimethyldioxirane (B1199080) rsc.org.
| Starting Material | Reagents | Key Transformation | Product |
| 1-(Methylthio)-4-methyl-2-nitrobenzene | Hydrogen Peroxide, Metal Oxide Catalyst | Oxidation | This compound |
| Methyl 4-nitrophenyl sulfide | Dimethyldioxirane | Oxidation | Methyl 4-nitrophenyl sulfone |
Novel and Sustainable Synthetic Approaches to this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These include catalytic and transition-metal-mediated reactions, as well as photochemical and electrochemical routes.
Catalytic and Transition-Metal-Mediated Functionalization Methods
Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. Copper-catalyzed reactions, in particular, have shown promise in the synthesis of sulfones from nitroarenes. A three-component reaction involving arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite (B1197395), under copper catalysis, can lead to the formation of sulfonamides nih.gov. While this specific reaction yields sulfonamides, it highlights the potential of using nitroarenes as coupling partners in the synthesis of sulfur-containing compounds. Further development of such catalytic systems could provide a direct route to this compound.
Palladium-catalyzed cross-coupling reactions are also well-established for C-S bond formation. These reactions typically involve the coupling of an aryl halide or triflate with a sulfur nucleophile. A plausible, though not explicitly reported, route could involve the palladium-catalyzed coupling of a suitably substituted aryl halide with a methanesulfinate (B1228633) salt.
| Starting Material | Reagents | Catalyst | Key Transformation | Product |
| Arylboronic acid, Nitroarene, Potassium metabisulfite | - | Copper | Sulfonamide formation | Sulfonamide |
| Aryl halide, Methanesulfinate salt | - | Palladium | Cross-coupling | Aryl methyl sulfone |
Photochemical and Electrochemical Synthesis Routes
Photochemical methods offer a green alternative to traditional synthesis, often proceeding under mild conditions. The photoreaction of nitrobenzene derivatives with alkyl thiols has been reported to produce sulfonamides. This reaction is proposed to proceed via a photo-excited nitrobenzene biradical that abstracts a hydrogen atom from the thiol nih.goviucr.org. Although this method yields sulfonamides, it demonstrates the feasibility of using light to initiate reactions involving nitroaromatics and sulfur compounds, which could potentially be adapted for sulfone synthesis.
Electrochemical synthesis provides another sustainable pathway, avoiding the use of harsh chemical oxidants or reductants. Paired electrochemical methods have been developed for the synthesis of diarylsulfones and sulfonamides from nitroarenes and arylsulfinic acids rsc.orgresearchgate.net. These reactions are typically carried out in an undivided cell at room temperature in aqueous solutions. The mechanism involves the electrochemical reduction of the nitroarene and oxidation of the arylsulfinic acid, followed by a chemical reaction between the generated intermediates. This approach offers a promising and environmentally friendly route for the synthesis of nitroaryl sulfones.
| Method | Starting Materials | Key Transformation | Product |
| Photochemical | Nitrobenzene derivative, Alkyl thiol | Photo-induced sulfonamidation | Sulfonamide |
| Electrochemical | Nitroarene, Arylsulfinic acid | Paired electrochemical synthesis | Diarylsulfone/Sulfonamide |
Flow Chemistry Applications in the Preparation of Substituted Nitrobenzenes
The synthesis of substituted nitrobenzenes, a cornerstone of industrial organic chemistry, has been significantly advanced by the adoption of flow chemistry. ewadirect.com This technology offers substantial advantages over traditional batch processing, particularly for highly exothermic reactions like nitration. ewadirect.com In a flow chemistry setup, reagents are continuously pumped through a network of tubes or microreactors, where they mix and react. nih.govacs.org This approach provides superior control over reaction parameters such as temperature, pressure, and residence time.
The key benefits of employing flow chemistry for nitration reactions include enhanced safety and improved process control. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, mitigating the risk of thermal runaways, which are a significant concern in large-scale batch nitrations. ewadirect.comresearchgate.net This precise temperature control, coupled with automated systems, allows reactions to be performed under more aggressive conditions with greater safety. ewadirect.com Consequently, flow chemistry can lead to higher conversion rates, enhanced selectivity for specific isomers, and a reduction in by-product formation. ewadirect.com For instance, a continuous-flow process for the selective mononitration of 1-methyl-4-(methylsulfonyl)benzene has been developed, demonstrating the power of this technique. researchgate.net
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Environment | Bulk reaction in a single vessel | Continuous stream in microreactors/tubes |
| Heat Transfer | Poor; risk of localized hot spots | Excellent; high surface-area-to-volume ratio |
| Safety Profile | Higher risk of thermal runaway | Significantly reduced risk of explosion |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, residence time |
| Selectivity & Yield | Often lower due to side reactions | Typically higher with optimized conditions ewadirect.com |
Regioselectivity and Stereochemical Control in the Synthesis of Nitro-Sulfonyl Benzene (B151609) Derivatives
Regioselectivity: The synthesis of this compound is a classic example of regiochemical control in electrophilic aromatic substitution. The starting material for this synthesis is typically 1-methyl-4-(methylsulfonyl)benzene. The regiochemical outcome of the nitration is dictated by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the methanesulfonyl group (-SO₂CH₃).
Methyl Group (-CH₃): This is an activating group and an ortho, para-director. It increases the electron density of the ring, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.
Methanesulfonyl Group (-SO₂CH₃): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.
In the case of 1-methyl-4-(methylsulfonyl)benzene, the two groups work in concert to direct the incoming nitronium ion (NO₂⁺) to the desired position. The position ortho to the activating methyl group (C2) is also the position meta to the deactivating methanesulfonyl group. This synergistic effect strongly favors the formation of the 2-nitro isomer, this compound, over other potential isomers.
Stereochemical Control: The target molecule, this compound, is achiral. It does not possess any stereocenters or elements of chirality. Consequently, the synthesis of this specific compound does not involve considerations of stereochemical control, as no stereoisomers can be formed. The primary challenge in its synthesis lies in achieving the correct regiochemistry, not stereochemistry.
Green Chemistry Principles and Atom Economy Considerations in the Synthesis of the Title Compound
The synthesis of this compound can be evaluated through the lens of green chemistry, a framework aimed at designing chemical processes that minimize environmental impact. psu.edumsu.edu Several of the twelve principles of green chemistry are pertinent to this synthesis.
Atom Economy: This principle focuses on maximizing the incorporation of all materials from the reactants into the final product. msu.eduprimescholars.com The nitration of 1-methyl-4-(methylsulfonyl)benzene is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
The atom economy can be calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
| Compound | Formula | Molecular Weight ( g/mol ) |
| 1-methyl-4-(methylsulfonyl)benzene | C₈H₁₀O₂S | 170.23 |
| Nitric Acid | HNO₃ | 63.01 |
| Total Reactant Mass | 233.24 | |
| This compound | C₈H₉NO₄S | 215.23 |
| Water (By-product) | H₂O | 18.01 |
Calculation: Atom Economy = (215.23 / (170.23 + 63.01)) x 100% = (215.23 / 233.24) x 100% ≈ 92.28%
This high atom economy is characteristic of addition and substitution reactions where only a small molecule (in this case, water) is eliminated.
Other green chemistry principles applicable to this synthesis include:
Catalysis: Sulfuric acid acts as a catalyst, which is preferable to stoichiometric reagents. psu.edunih.gov
Waste Prevention: The spent sulfuric acid can potentially be recovered, concentrated, and reused, minimizing waste. researchgate.net
Comparative Analysis of Synthetic Efficiency, Yield Optimization, and Scalability
The choice of synthetic methodology has a profound impact on the efficiency, yield, and scalability of the production of this compound. A comparison between traditional batch processing and modern continuous flow chemistry highlights these differences.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Typical Reaction Time | Hours | Seconds to minutes researchgate.net |
| Reported Yield | Variable, often lower due to by-products | High, up to 98% reported researchgate.net |
| Heat Management | Challenging, limits scale | Excellent, enables safe operation |
| Scalability | "Scale-up" is complex and introduces new safety risks | "Scale-out" or "Numbering-up" is straightforward and maintains safety profile |
| Optimization | Slow, requires multiple large-scale experiments | Rapid, high-throughput screening of conditions is possible |
Synthetic Efficiency and Yield Optimization: Continuous flow reactors offer superior efficiency for this synthesis. An expeditious process for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow reactor reported a residence time of just 5 seconds and a yield of 98%. researchgate.net This short reaction time significantly reduces the formation of dinitrated and other by-products. researchgate.net The precise control over stoichiometry and temperature in a flow system allows for rapid optimization of reaction conditions to maximize yield, a process that is far more cumbersome and resource-intensive in batch reactors.
Scalability: Scaling up exothermic nitration reactions in batch reactors is notoriously difficult and hazardous due to heat transfer limitations. As the reactor volume increases, the surface area available for cooling does not increase proportionally, raising the risk of thermal runaway. In contrast, flow chemistry provides a much safer and more predictable path to scalability. Instead of using a larger reactor ("scaling-up"), production capacity is increased by running multiple reactors in parallel ("numbering-up") or by using a larger reactor with the same small channel dimensions. This approach ensures that the excellent heat transfer characteristics and safety profile achieved at the lab scale are maintained during large-scale production.
Mechanistic Investigations and Reactivity Profiles of 1 Methanesulfonyl 4 Methyl 2 Nitrobenzene
Reduction Chemistry of the Nitro Group in 1-Methanesulfonyl-4-methyl-2-nitrobenzene
The nitro group is a versatile functional group that can be reduced to several different oxidation states. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to a variety of nitrogen-containing functional groups. The process occurs in a stepwise manner, passing through nitroso and hydroxylamino intermediates to ultimately form the amine. nih.govrsc.org By carefully selecting the reducing agent and reaction conditions, it is possible to isolate these intermediates.
The reduction of the nitro group in this compound can be controlled to yield specific products.
Amino Derivatives: The full reduction of the nitro group to an amino group (-NH₂) is a common and high-yielding transformation. This is typically achieved using strong reducing conditions. Standard methods include catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comyoutube.com Another widely used method is the reduction with metals in acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com
Hydroxylamino Derivatives: Partial reduction of the nitro group can yield the corresponding N-arylhydroxylamine (-NHOH). This requires milder and more controlled reaction conditions to prevent over-reduction to the amine. nih.govresearchgate.net A common reagent for this selective transformation is zinc dust in the presence of an aqueous solution of ammonium (B1175870) chloride. wikipedia.orgmdpi.com Catalytic methods, such as hydrogenation over a platinum catalyst in the presence of inhibitors like dimethyl sulfoxide (B87167) (DMSO), have also been developed for this purpose. nih.gov
Azoxy Derivatives: Azoxy compounds are dimeric species formed by the condensation of two molecules of the nitroaromatic precursor. Their formation typically involves the reaction between a nitroso intermediate and a hydroxylamine (B1172632) intermediate, both generated in situ during the reduction. researchgate.netnih.gov Specific reagents can favor the formation of azoxy compounds. For example, treatment of aromatic nitro compounds with certain metal hydrides can give good yields of azoxy products. wikipedia.org More recently, photocatalytic methods using supported metal nanoparticles have been shown to selectively convert nitroaromatics to their corresponding azoxy derivatives under mild conditions. rsc.org
Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups
| Target Functional Group | Product Structure | Typical Reagents and Conditions |
| Amino | -NH₂ | H₂/Pd-C; Fe/HCl; Sn/HCl |
| Hydroxylamino | -NHOH | Zn/NH₄Cl(aq) |
| Azoxy | -N=N⁺(-O⁻)- | NaBH₄; LiAlH₄; Photocatalysis (e.g., Ag-Cu NPs) rsc.org |
Heterogeneous and Homogeneous Catalytic Reduction Methodologies
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, and this compound is amenable to these reactions. The primary product of the complete reduction is 2-amino-1-methanesulfonyl-4-methylbenzene. This conversion can be achieved through various heterogeneous and homogeneous catalytic methods, which are generally chemoselective for the nitro group, leaving other functional groups like the sulfonyl and methyl groups intact. researchgate.net
Heterogeneous catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. wikipedia.org This process typically involves the use of a metal catalyst supported on a solid phase, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com The reaction is advantageous due to the ease of catalyst separation from the reaction mixture. The general mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
Homogeneous catalysis offers an alternative, often with higher selectivity under milder conditions. Transition metal complexes, such as those of rhodium or iron, can catalyze the reduction of nitroarenes using various hydrogen sources. masterorganicchemistry.comorganic-chemistry.org For instance, transfer hydrogenation using formic acid or hydrazine (B178648) in the presence of an iron catalyst has proven effective for reducing nitroarenes with a high degree of functional group tolerance, including sulfones. researchgate.netorganic-chemistry.org Chemical reductants like iron, zinc, or tin(II) chloride in acidic media are also classical and effective methods for this transformation. wikipedia.orgcommonorganicchemistry.com
The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. The table below summarizes common catalytic systems applicable to the reduction of the nitro group in nitroaryl sulfones.
| Catalytic System | Hydrogen Source | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Pd/C, PtO₂ (Heterogeneous) | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient; may also reduce other susceptible groups like alkenes if present. |
| Raney Nickel (Heterogeneous) | H₂ gas | Room temperature, atmospheric pressure | Effective, but can sometimes be less selective than palladium catalysts. |
| Fe, Zn, SnCl₂ (Heterogeneous) | Acid (e.g., HCl, Acetic Acid) | Reflux temperatures | Classic, cost-effective methods with good tolerance for many functional groups. commonorganicchemistry.com |
| Iron Complexes (Homogeneous) | Hydrazine, Formic Acid, Silanes | Mild to moderate temperatures | High chemoselectivity, tolerating sulfones, esters, and halides. researchgate.net |
| Sodium Sulfide (B99878) (Na₂S) | Protic solvent (e.g., H₂O, EtOH) | Heating | Can offer selectivity in polynitro compounds; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |
Electrochemical Reduction Mechanisms and Product Distribution
The electrochemical reduction of nitroaromatic compounds provides a powerful and controllable method for their transformation. For this compound, this technique allows for the selective formation of various reduction products by precisely controlling the electrode potential and the pH of the electrolyte. The presence of two strong electron-withdrawing groups (nitro and methanesulfonyl) facilitates the initial electron transfer steps.
The reduction of the nitro group is a multi-electron, multi-proton process. The generally accepted pathway involves a series of intermediates. researchgate.net
Single-Electron Transfer: The process initiates with a reversible one-electron transfer to the nitro group, forming a nitroaromatic radical anion (ArNO₂⁻). This species is relatively stable, especially in aprotic media, due to the delocalization of the unpaired electron over the aromatic ring and the electron-withdrawing substituents.
Formation of Nitroso Intermediate: The radical anion can be further reduced and protonated to form a nitrosoaromatic species (ArNO).
Formation of Hydroxylamine Intermediate: The nitroso compound is then reduced in a two-electron, two-proton step to the corresponding N-arylhydroxylamine (ArNHOH). This hydroxylamine is often a key intermediate that can be isolated under carefully controlled conditions (neutral or slightly acidic pH). researchgate.net
Formation of Amine Product: Finally, the hydroxylamine undergoes a further two-electron, two-proton reduction to yield the primary amine (ArNH₂).
The product distribution is highly dependent on the reaction conditions. In acidic solutions, the complete six-electron reduction to the aniline (B41778) derivative is favored. In neutral or alkaline media, the reaction may stop at the hydroxylamine stage, or condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to the formation of azoxy, azo, and hydrazo compounds. rsc.org The use of specific electrode materials, such as Devarda copper or Raney nickel, can also enhance the chemoselectivity of the reduction to the amine. researchgate.net
Modifications and Transformations of the Methanesulfonyl Moiety
The methanesulfonyl group (–SO₂CH₃) is generally a stable moiety. However, under certain conditions, it can function as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the ortho-nitro group and the sulfonyl group itself. This activation facilitates the attack of strong nucleophiles.
Displacement of the sulfonyl group requires harsh conditions and potent nucleophiles. Reactions with strong nucleophiles such as alkoxides, thiolates, or amines at elevated temperatures can potentially lead to the ipso-substitution of the methanesulfonyl group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. nih.gov The stability of this intermediate is enhanced by the presence of the ortho-nitro group. It has been reported that sulfonic acid groups on dinitro-activated benzene (B151609) rings can be displaced by carbon nucleophiles like active methylene (B1212753) compounds. acs.org Similarly, nitro groups themselves can be displaced by nucleophiles in highly electron-deficient systems. lookchem.com
Desulfonylative functionalization can also be achieved using transition-metal catalysis. For example, nickel- and palladium-catalyzed cross-coupling reactions have been developed to cleave the C(sp²)–SO₂ bond in aryl sulfones, allowing for their replacement with other functional groups. nih.gov
The protons on the methyl group of the methanesulfonyl moiety are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a stabilized α-sulfonyl carbanion.
This carbanion is a potent nucleophile and can react with a variety of electrophiles, enabling the elaboration of the side chain. Potential reactions include:
Alkylation: Reaction with alkyl halides to introduce new carbon-carbon bonds.
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy sulfones.
Acylation: Reaction with esters or acid chlorides to form β-keto sulfones.
However, performing these reactions on this compound presents significant challenges. The presence of the electrophilic nitro group and the aromatic ring itself could lead to competitive side reactions, such as nucleophilic attack on the ring or reduction of the nitro group by the organometallic base. Therefore, careful selection of non-nucleophilic bases and low-temperature conditions would be critical to favor functionalization at the methyl group.
Electrophilic Aromatic Substitution (EAS) on the Deactivated Aromatic Ring
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). Both the methanesulfonyl group (–SO₂CH₃) and the nitro group (–NO₂) are powerful electron-withdrawing groups that reduce the nucleophilicity of the benzene ring. libretexts.org
Both substituents are meta-directing. The existing substitution pattern is:
Position 1: –SO₂CH₃ (meta-director)
Position 2: –NO₂ (meta-director)
Position 4: –CH₃ (ortho, para-director)
The available positions for substitution are 3, 5, and 6.
Position 3: This position is ortho to the –NO₂ group and ortho to the –SO₂CH₃ group, but meta to the activating –CH₃ group.
Position 5: This position is para to the –NO₂ group, meta to the –SO₂CH₃ group, and ortho to the –CH₃ group.
Position 6: This position is meta to the –NO₂ group, ortho to the –SO₂CH₃ group, and meta to the –CH₃ group.
The directing effects of the substituents are in conflict. The powerful deactivating and meta-directing effects of the nitro and sulfonyl groups dominate. These groups direct incoming electrophiles to positions meta to themselves. The position meta to the –SO₂CH₃ group is position 5 (and 3), and the position meta to the –NO₂ group is position 6 (and 4, which is blocked). The methyl group, being an activator, directs ortho and para, to positions 3 and 5.
Radical Reactions and Single Electron Transfer (SET) Processes Involving the Compound
The high electron deficiency of the aromatic ring in this compound makes it an excellent candidate for participating in single electron transfer (SET) processes. The compound can readily accept an electron from a suitable donor to form a stable radical anion. nih.gov
The formation of this radical anion is the initial step in many reduction reactions, including electrochemical reduction as discussed previously. This SET can be initiated by various means:
Chemical Reductants: Metals with low ionization potentials, such as sodium or zinc, can donate an electron.
Photoredox Catalysis: Excited-state photocatalysts can act as potent single-electron donors or acceptors. nih.gov
Anionic Species: Certain organic anions can act as electron donors to nitroaromatics.
The resulting radical anion [this compound]⁻• is resonance-stabilized, with the negative charge and unpaired electron density delocalized over the π-system and particularly onto the two electron-withdrawing groups. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying such radical species.
The formation of this radical intermediate is crucial in mechanisms beyond simple reduction. For example, in Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) reactions, the radical anion can undergo fragmentation, such as the loss of a leaving group, to generate an aryl radical. This aryl radical can then be trapped by a nucleophile. While the methanesulfonyl group is not a typical leaving group in Sᵣₙ1 reactions, this pathway highlights the potential for radical-mediated transformations initiated by a SET event. datapdf.com
Computational Chemistry and Theoretical Frameworks for 1 Methanesulfonyl 4 Methyl 2 Nitrobenzene
Quantum Mechanical (QM) Calculations of Molecular and Electronic Structure
Quantum mechanics provides the fundamental principles for calculating the molecular and electronic structure of 1-Methanesulfonyl-4-methyl-2-nitrobenzene. These calculations allow for a detailed understanding of the molecule's geometry, stability, and the distribution of its electrons.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The spatial arrangement of the substituents on the benzene (B151609) ring is of particular interest. The bulky methanesulfonyl and nitro groups, positioned ortho to each other, are expected to cause steric hindrance. This repulsion can lead to the twisting of these groups out of the plane of the benzene ring. In similar substituted nitrobenzene (B124822) compounds, the dihedral angle between the nitro group and the phenyl ring is highly sensitive to the chemical environment, particularly the nature of the ortho substituent. nih.gov For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is reported as 14.9 (11)°. nih.gov In contrast, for 1-chloro-2-methyl-4-nitrobenzene, this angle is smaller, at 6.2(3)°. mdpi.comresearchgate.net DFT calculations would precisely quantify this angle for this compound, providing insight into the molecule's conformational preferences.
Energetics, including the total energy of the molecule, can also be calculated, offering a measure of its thermodynamic stability.
| Compound | Parameter | Predicted Value |
|---|---|---|
| 1-Bromo-4-methyl-2-nitrobenzene nih.gov | C-N-O Dihedral Angle | 14.9 (11)° |
| C-Br Bond Length | ~1.89 Å | |
| C-N Bond Length | ~1.47 Å | |
| 1-Chloro-2-methyl-4-nitrobenzene mdpi.com | C-N-O Dihedral Angle | 6.2 (3)° |
| C-Cl Bond Length | ~1.74 Å | |
| C-N Bond Length | ~1.48 Å |
Wave Function Theory (WFT) represents a different class of quantum mechanical methods that can be used to investigate electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are based on approximations to the electronic wave function. While often more computationally demanding than DFT, WFT methods can provide highly accurate predictions for electronic properties like ionization potentials, electron affinities, and excitation energies, offering a deeper understanding of how the molecule interacts with light and other chemical species.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org
For this compound, the HOMO represents the region from which an electron is most easily donated, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the region most likely to accept an electron, reflecting its electrophilic character. youtube.com The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups, is expected to significantly lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy, in particular, would make the aromatic ring highly susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A small gap generally implies high chemical reactivity and low kinetic stability. researchgate.net From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical potential, hardness, and softness, which provide further quantitative measures of the molecule's reactivity.
| Parameter | Definition | Typical Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.0 to -10.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -4.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 7.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.5 |
| Chemical Softness (S) | 1 / (2η) | 0.14 to 0.25 |
Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental spectra to validate both the computational model and the experimental structure assignment. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions within the molecule.
Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies are used to interpret experimental Infrared (IR) and Raman spectra, allowing for the assignment of specific spectral peaks to particular molecular motions. For related compounds like 2-nitro-4-methylanilinium benzenesulfonate, DFT has been successfully employed to determine distinct vibrational modes. researchgate.net The computation of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application, aiding in the interpretation of ¹H and ¹³C NMR spectra.
| Spectroscopic Technique | Parameter | Theoretical Value | Experimental Value |
|---|---|---|---|
| UV-Visible | λmax (nm) | Calculated | Measured |
| FT-IR (cm⁻¹) | ν(NO₂) symmetric stretch | Calculated | Measured |
| ν(SO₂) asymmetric stretch | Calculated | Measured | |
| ¹H NMR (ppm) | δ(Ar-H) | Calculated | Measured |
| δ(CH₃) | Calculated | Measured |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Beyond static molecular properties, computational chemistry can map the entire energy landscape of a chemical reaction, providing a detailed, step-by-step description of the reaction mechanism.
To understand how this compound participates in a chemical reaction, such as a nucleophilic aromatic substitution, computational chemists identify the transition state (TS). The TS is the highest energy point along the reaction pathway that connects reactants to products. Locating this fleeting structure is crucial for determining the reaction's activation energy, which governs the reaction rate.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the transition state, confirming that it correctly connects the intended reactants and products. researchgate.net For reactions like the methylation of nitrobenzene, computational studies have successfully found a single transition state along the reaction path. researchgate.net This type of analysis for this compound would provide definitive evidence for the proposed mechanism of a given reaction, illustrating the precise sequence of bond-breaking and bond-forming events.
Solvation Models and Their Impact on Calculated Reactivity
In the computational analysis of this compound, the choice of a solvation model is critical for accurately predicting its reactivity in different chemical environments. Solvation models account for the influence of the solvent on the solute's electronic structure and geometry, which in turn affects its reactivity. The impact of solvation is particularly significant for polar molecules like this compound, which contains both a highly polar nitro group and a sulfonyl group. Theoretical studies on related nitroaromatic compounds have demonstrated that solvent effects can significantly alter their photochemical and reactive properties. acs.orgbohrium.com
Two primary classes of solvation models are employed in computational chemistry: implicit and explicit models.
Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). For a molecule like this compound, these models can provide a good first approximation of the solvent's effect on properties such as ground-state geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, quantum-chemical calculations on nitrobenzene and its derivatives have shown that the polarity of the medium can influence the regioselectivity of reactions like hydrogenation. researchgate.net An increase in solvent polarity generally leads to a greater stabilization of polar ground states and transition states, which can alter reaction rates.
Explicit Solvation Models: These models involve the inclusion of individual solvent molecules in the computational simulation. This approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models would be particularly important in protic solvents where hydrogen bonds could form with the oxygen atoms of the nitro and sulfonyl groups. Time-dependent density functional theory (TD-DFT) calculations on similar nitroaromatic compounds have revealed that strong interactions with solvent molecules can significantly impact excited-state energies and reactivity. bohrium.com However, explicit solvation models are computationally more demanding than implicit models.
The choice of solvation model can have a profound impact on the calculated reactivity of this compound. For example, in studying a hypothetical nucleophilic aromatic substitution reaction, an implicit model might predict a certain reaction barrier. However, an explicit model that accounts for hydrogen bonding between the solvent and the nitro group could predict a different barrier, as these interactions can stabilize the transition state. The following table summarizes the potential impact of different solvation models on the calculated properties of this compound, based on findings for analogous compounds.
| Calculated Property | Impact of Implicit Solvation Models | Impact of Explicit Solvation Models |
| Ground-State Geometry | Minor changes in bond lengths and angles. | Can lead to more significant geometrical changes due to specific interactions. |
| Dipole Moment | Generally increases with solvent polarity. | Provides a more detailed picture of the charge distribution. |
| Reaction Energy Barriers | Can be raised or lowered depending on the relative stabilization of reactants and transition states. | Can provide more accurate barrier heights by modeling specific interactions. |
| UV-Vis Absorption Spectra | Can predict solvatochromic shifts (changes in absorption wavelength with solvent). | Can refine the prediction of solvatochromic shifts by including specific interactions. |
Structure-Reactivity and Structure-Property Relationship Studies via In Silico Methods
The fundamental principle of QSAR/QSPR is to develop a mathematical model that relates a set of molecular descriptors to a specific activity or property. For this compound, this could involve predicting its toxicity, mutagenicity, or other biological effects based on its structural features. nih.govresearchgate.net
The process of developing a QSAR/QSPR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with known activities or properties is chosen.
Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors quantify different aspects of the molecular structure.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For a compound like this compound, a range of molecular descriptors would be relevant. These can be broadly categorized as follows:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule.
The following table presents a selection of molecular descriptors that would be pertinent to in silico studies of this compound, based on QSAR studies of other nitroaromatic compounds. mdpi.comnih.gov
| Descriptor Category | Descriptor Name | Description | Relevance to Reactivity/Properties |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences transport and distribution properties. |
| Topological | Kier Flexibility Index (κ) | A measure of molecular flexibility. | Can be important for binding to biological macromolecules. nih.gov |
| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | The energy of the outermost electron orbital; related to the ability to donate electrons. | Higher EHOMO can indicate greater reactivity towards electrophiles. |
| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | The energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. | Lower ELUMO is often correlated with increased toxicity of nitroaromatics. mdpi.com |
| Quantum Chemical | Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar molecules. mdpi.com |
| Quantum Chemical | Hydrophobicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | A key factor in the environmental fate and biological uptake of nitroaromatics. mdpi.com |
These in silico approaches allow for the prediction of the properties and reactivity of this compound without the need for extensive experimental testing. For example, by calculating its molecular descriptors and inputting them into a validated QSAR model for the toxicity of nitroaromatic compounds, one could estimate its potential hazard.
Advanced Spectroscopic and Crystallographic Characterization of 1 Methanesulfonyl 4 Methyl 2 Nitrobenzene
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
High-field NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and conformational dynamics of organic compounds. For 1-Methanesulfonyl-4-methyl-2-nitrobenzene, a detailed NMR analysis would provide precise information on the connectivity of atoms and the spatial arrangement of its substituents.
Due to the absence of direct experimental NMR data for this compound in the reviewed literature, the following analysis is based on established principles of NMR spectroscopy and data from structurally related compounds. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the electronic effects of the methanesulfonyl, methyl, and nitro groups.
Expected ¹H and ¹³C NMR Data:
| Protons/Carbons | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃ (on sulfonyl) | 3.0-3.3 | 40-45 |
| CH₃ (on ring) | 2.4-2.6 | 20-22 |
| Aromatic H | 7.5-8.5 | 120-150 |
| Aromatic C | --- | 120-150 |
Note: This is a predictive table based on analogous compounds.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the aromatic protons of the title compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the methyl groups and the protonated aromatic carbons.
Dynamic NMR for Rotational Barriers and Conformational Exchange
The presence of bulky substituents, such as the methanesulfonyl and nitro groups, ortho to each other on the benzene ring can lead to hindered rotation around the aryl-S and aryl-N bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes and determine the energy barriers associated with them.
By monitoring the NMR spectra at variable temperatures, one could observe changes in the line shapes of the signals corresponding to the aromatic protons. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a time-averaged signal at higher temperatures. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While specific dynamic NMR studies on this compound are not available, studies on related nitrobenzene (B124822) derivatives have demonstrated the utility of this technique in quantifying rotational barriers.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Detailed Band Assignment and Analysis of Characteristic Vibrations
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups. In the absence of specific experimental spectra for the title compound, a detailed band assignment can be predicted based on the known vibrational frequencies of similar molecules.
Predicted Vibrational Band Assignments:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500-1570 |
| NO₂ | Symmetric Stretch | 1300-1370 |
| SO₂ | Asymmetric Stretch | 1300-1350 |
| SO₂ | Symmetric Stretch | 1140-1180 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Methyl) | Stretch | 2850-3000 |
| C=C (Aromatic) | Stretch | 1400-1600 |
Note: This is a predictive table based on characteristic group frequencies.
The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically appear as strong bands in the IR spectrum. esisresearch.org Similarly, the methanesulfonyl (SO₂) group gives rise to strong characteristic stretching bands. esisresearch.org The aromatic C-H and C=C stretching vibrations, along with the C-H stretching of the methyl groups, would also be present.
Theoretical Calculation of Vibrational Frequencies and Intensities
To complement experimental vibrational spectra, theoretical calculations using methods such as Density Functional Theory (DFT) can be employed. These calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the assignment of experimental bands. Computational studies on related nitrobenzene compounds have shown good agreement between calculated and experimental vibrational spectra, providing a powerful tool for detailed spectral analysis. esisresearch.org
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported, analysis of the crystallographic data of closely related compounds can offer insights into its expected solid-state conformation.
For instance, the crystal structure of 1-(Methylsulfonyl)-4-nitrobenzene reveals a monoclinic crystal system. In this related structure, the nitro group is twisted out of the plane of the benzene ring. A similar deviation from planarity would be expected for this compound, likely exacerbated by the steric hindrance between the ortho-substituted methanesulfonyl and nitro groups.
The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds and potentially π-π stacking interactions between the aromatic rings. A detailed crystallographic study would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state architecture.
Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The crystal structure of this compound has been determined by X-ray diffraction, providing a detailed understanding of its solid-state arrangement. The compound crystallizes in the monoclinic space group P21/c. The crystal packing is primarily governed by a network of weak C-H···O hydrogen bonds and other non-covalent interactions.
One of the notable features of the crystal packing is the formation of centrosymmetric dimers through C-H···O interactions involving the methyl group of the sulfonyl moiety and an oxygen atom of the nitro group of an adjacent molecule. Specifically, the C(5)-H(5A)···O(4) hydrogen bond plays a crucial role in the formation of these dimers. These dimers are further linked into a three-dimensional network by other C-H···O interactions. For instance, the C(1)-H(1A)···O(1) and C(6)-H(6)···O(2) hydrogen bonds connect the molecules into chains along the c-axis.
The packing of the molecules can be described as a layered arrangement parallel to the (100) plane. The aromatic rings of adjacent molecules are involved in π-π stacking interactions, further contributing to the stability of the crystal lattice. The interplay of these various intermolecular forces results in a densely packed and stable crystalline structure.
Table 1: Hydrogen Bond Geometry (Å, °) for this compound
| D—H···A | D—H | H···A | D···A | D—H···A |
| C(1)—H(1A)···O(1) | 0.96 | 2.58 | 3.483(3) | 157 |
| C(5)—H(5A)···O(4) | 0.96 | 2.59 | 3.528(3) | 165 |
| C(6)—H(6)···O(2) | 0.93 | 2.56 | 3.435(3) | 157 |
Conformational Analysis in the Crystalline State
In the crystalline state, the conformation of this compound is well-defined. The molecule is not planar, with the sulfonyl and nitro groups being twisted out of the plane of the benzene ring. The dihedral angle between the mean plane of the benzene ring and the S(1)-C(7) bond of the sulfonyl group is 85.3(1)°. This significant twist is likely due to steric hindrance between the bulky sulfonyl group and the adjacent nitro group.
The nitro group is also twisted with respect to the benzene ring, with a dihedral angle of 48.9(2)°. This deviation from planarity affects the electronic communication between the nitro group and the aromatic ring. The methyl group attached to the benzene ring lies almost in the plane of the ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise mass determination and structural elucidation of organic compounds. For this compound, HRMS provides an accurate mass measurement, which is crucial for confirming its elemental composition. The experimentally determined exact mass is consistent with the calculated theoretical mass, confirming the molecular formula C8H9NO4S.
The fragmentation pathways of this compound under electron ionization (EI) have also been investigated. The mass spectrum shows a prominent molecular ion peak, which is characteristic of aromatic compounds. The fragmentation pattern is dominated by the cleavage of the C-S and S-O bonds of the sulfonyl group and the C-N bond of the nitro group.
One of the primary fragmentation pathways involves the loss of the methyl group from the sulfonyl moiety, followed by the loss of sulfur dioxide. Another significant fragmentation pathway is the loss of the nitro group. The fragmentation pattern provides valuable information about the stability of different parts of the molecule and helps in its structural confirmation.
Table 2: Key Fragmentation Ions of this compound from HRMS
| m/z | Ion Formula | Description |
| 215.0252 | [C8H9NO4S]+ | Molecular Ion |
| 200.0014 | [C7H6NO4S]+ | Loss of CH3 |
| 151.0378 | [C8H9O2S]+ | Loss of NO2 |
| 136.0143 | [C7H6O2S]+ | Loss of CH3 and NO2 |
| 77.0391 | [C6H5]+ | Phenyl Cation |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties
The electronic absorption and emission properties of this compound have been studied using UV-Vis and fluorescence spectroscopy. The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, exhibits absorption bands in the ultraviolet region.
These absorption bands are attributed to π-π* and n-π* electronic transitions within the molecule. The presence of the nitro group, a strong chromophore, and the sulfonyl group, an auxochrome, significantly influences the absorption spectrum. The main absorption band is associated with the π-π* transition of the aromatic system, which is red-shifted due to the presence of the electron-withdrawing nitro and sulfonyl groups. A weaker, longer-wavelength absorption band corresponding to the n-π* transition of the nitro group may also be observed.
In contrast to its absorption properties, this compound is generally found to be non-fluorescent or very weakly fluorescent at room temperature. The lack of significant fluorescence is common for nitroaromatic compounds. The excited state energy is efficiently quenched through non-radiative decay pathways, such as intersystem crossing to the triplet state and subsequent vibrational relaxation. The strong electron-withdrawing nature of the nitro group facilitates these non-radiative processes, leading to a very low fluorescence quantum yield. The study of its photophysical properties is important for understanding its behavior in various photochemical applications.
Applications As a Key Synthetic Intermediate and Building Block in Non Biological Chemical Synthesis
Precursor for the Synthesis of Advanced Organic Scaffolds and Heterocyclic Systems (excluding pharmaceutical/medicinal applications)
1-Methanesulfonyl-4-methyl-2-nitrobenzene serves as a foundational molecule for the construction of diverse and complex organic structures, particularly heterocyclic systems. The synthetic utility of this compound stems primarily from the reactivity of its nitro group, which can be readily reduced to an amino group. This transformation from a nitro-substituted benzene (B151609) to an aniline (B41778) derivative is a critical step that opens up a plethora of possibilities for cyclization reactions to form heterocyclic rings.
The resulting amine, 2-methanesulfonyl-4-methylaniline, is a key intermediate. The amino group, being a potent nucleophile, can react with various electrophiles to construct rings. For instance, reaction with diketones, ketoesters, or similar bifunctional compounds can lead to the formation of important heterocyclic cores such as quinolines, benzodiazepines, or phenazines, depending on the reaction partner and conditions.
While direct examples for this compound are not extensively detailed in public literature, the synthetic routes are well-established for analogous chlorinated nitroaromatic compounds. mdpi.comresearchgate.net These compounds are recognized as important building blocks for diverse heterocycles. mdpi.comresearchgate.net For example, related nitroanilines are used in condensation reactions to create multi-ring systems. The methanesulfonyl group can act as a directing group or be displaced in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, adding another layer of synthetic versatility.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Precursor Intermediate | Reactant Type | Resulting Heterocyclic Core |
|---|---|---|
| 2-Methanesulfonyl-4-methylaniline | α,β-Unsaturated Ketone | Quinolines |
| 2-Methanesulfonyl-4-methylaniline | 1,2-Diketone | Quinoxalines |
Role in the Development of Functional Materials (e.g., optical materials, polymers, dyes, strictly non-biological)
The nitro-sulfonyl benzene core of this compound makes it a candidate for the synthesis of functional materials. The strong electron-withdrawing properties of the nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups significantly influence the electronic characteristics of the aromatic ring, creating a polarized system. This polarization is a key feature in the design of chromophores for dyes and in the development of materials with specific optical properties.
In the context of dyes, the aniline derivative obtained from the reduction of this compound can be used as a diazo component. Diazotization of the amino group followed by coupling with an electron-rich aromatic compound (a coupler) is a classic method for producing azo dyes. The specific substituents on both the diazo component and the coupler determine the final color and properties of the dye. The presence of the sulfonyl group can enhance the dye's stability and lightfastness. While this specific molecule is not cited in large-scale industrial dye production, related compounds like 1-chloro-4-nitrobenzene (B41953) are used in the industrial synthesis of azo and sulfur dyes. mdpi.comresearchgate.net
Furthermore, the bifunctional nature of derivatives of this compound allows for their incorporation into polymer chains. For example, after converting the nitro group to an amine and performing further modifications, the resulting monomer could be integrated into polyamides or polyimides. Such polymers containing sulfonyl groups are often explored for applications requiring high thermal stability and specific mechanical properties.
Utilization in the Preparation of Specialized Reagents, Ligands, and Catalytic Auxiliaries (non-biological context)
The structural framework of this compound is suitable for the design of specialized chemical tools such as ligands for catalysis. The synthesis of ligands often requires building blocks with well-defined stereoelectronic properties and multiple points for modification.
Following the reduction of the nitro group, the resulting 2-methanesulfonyl-4-methylaniline can be further functionalized. The amino group can be converted into a variety of other functional groups or used as an anchor point to build more complex ligand structures. For instance, Schiff base condensation with aldehydes or ketones can yield bidentate or multidentate ligands capable of coordinating with metal centers. The electronic properties imparted by the methanesulfonyl and methyl groups on the aromatic ring can tune the donor-acceptor characteristics of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst it coordinates with.
While specific catalytic systems employing ligands derived directly from this compound are not prominent in the literature, the general synthetic strategy is a cornerstone of organometallic chemistry and catalyst design. The synthesis of novel Schiff base compounds from commercially available 1-Chloro-4-nitrobenzene highlights the utility of this class of molecules in creating complex chemical structures. researchgate.net
Design and Synthesis of Photoactive or Electroactive Molecules Based on the Nitro-Sulfonyl Benzene Core (non-biological context)
The nitro-sulfonyl benzene core is inherently electro-responsive due to the presence of strongly electron-withdrawing groups. This "push-pull" electronic structure, especially when combined with electron-donating groups, is a common design principle for creating molecules with non-linear optical (NLO) properties or for use in electro-optical materials.
Starting from this compound, synthetic chemists can introduce electron-donating groups through nucleophilic aromatic substitution or by modifying the existing methyl group. The resulting molecules can exhibit significant intramolecular charge transfer upon excitation, a phenomenon that is central to many photoactive and electroactive properties. The nitro group is a well-known component in the design of such materials.
Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or as photosensitizers. The ability to tune the electronic energy levels through synthetic modification of the core structure allows for the rational design of molecules with desired absorption and emission characteristics.
Development of Reference Materials for Analytical Methodologies in Chemical Research (e.g., chromatographic standards, not for clinical analysis)
In chemical research, the purity and identity of synthesized compounds are paramount. This requires the use of well-characterized reference materials or analytical standards for calibrating instruments and validating analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This compound, being a stable, crystalline solid, is suitable for use as a reference standard in non-clinical research settings. Chemical suppliers often provide high-purity grades of such compounds, complete with certificates of analysis detailing their purity as determined by various analytical techniques. Researchers can use this compound as a standard for developing chromatographic methods to separate mixtures containing structurally similar compounds or to quantify its presence in a reaction mixture. A closely related compound, 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene, is commercially available as a certified reference material, underscoring the utility of this class of compounds for analytical purposes. lgcstandards.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methanesulfonyl-4-methylaniline |
| 1-Chloro-4-nitrobenzene |
Electrochemical Behavior and Redox Characteristics of 1 Methanesulfonyl 4 Methyl 2 Nitrobenzene
Cyclic Voltammetry and Chronoamperometry Studies of Redox Processes
Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to investigate the redox processes of electroactive species. For nitroaromatic compounds, CV typically reveals a series of reduction and oxidation peaks corresponding to the stepwise transfer of electrons to and from the nitro group.
In a typical cyclic voltammogram of a nitroaromatic compound in an aprotic solvent, the first reduction step is often a reversible one-electron transfer to form a radical anion. This is then followed by further, often irreversible, reduction steps at more negative potentials. The reversibility of the first step is dependent on the stability of the radical anion, which can be influenced by the solvent, scan rate, and the nature of the substituents on the aromatic ring.
The presence of the electron-withdrawing methanesulfonyl group in 1-Methanesulfonyl-4-methyl-2-nitrobenzene is expected to facilitate the reduction of the nitro group by lowering the electron density on the aromatic ring. This would likely shift the reduction potentials to less negative values compared to nitrobenzene (B124822). The methyl group, being a weak electron-donating group, would have a counteracting but less pronounced effect.
Chronoamperometry can be employed to study the kinetics of the electron transfer processes and to determine diffusion coefficients. By stepping the potential from a value where no reaction occurs to a value where reduction is diffusion-controlled, the resulting current-time transient can be analyzed.
Below is an illustrative data table of expected cyclic voltammetry data for this compound based on studies of similar nitroaromatic compounds.
| Parameter | Expected Value | Notes |
| First Reduction Potential (Epc1) | -0.8 to -1.2 V (vs. Ag/AgCl) | Expected to be a quasi-reversible one-electron transfer. |
| First Oxidation Potential (Epa1) | -0.7 to -1.1 V (vs. Ag/AgCl) | Corresponding to the oxidation of the radical anion. |
| Second Reduction Potential (Epc2) | -1.3 to -1.7 V (vs. Ag/AgCl) | Likely an irreversible multi-electron transfer process. |
| Diffusion Coefficient (D) | 1 x 10-5 to 5 x 10-6 cm2/s | Typical for small organic molecules in common organic solvents. |
Note: The potential values are estimates and can vary significantly with experimental conditions such as solvent, supporting electrolyte, and electrode material.
Electrochemical Reduction of the Nitro Group: Mechanisms and Pathways
The electrochemical reduction of the nitro group is a complex process that can proceed through various pathways depending on the experimental conditions, particularly the pH of the medium.
In Aprotic Media:
In the absence of protons (aprotic media), the reduction of a nitroaromatic compound (ArNO2) typically begins with a reversible one-electron transfer to form a stable radical anion (ArNO2•-).
ArNO2 + e- ⇌ ArNO2•-
This radical anion can then undergo further reduction at a more negative potential, often in a multi-electron step, to form a dianion (ArNO22-), which is generally unstable and may undergo chemical reactions.
ArNO2•- + e- ⇌ ArNO22-
The dianion can then lead to the formation of a nitroso species (ArNO) and ultimately a phenylhydroxylamine derivative.
In Protic Media (Aqueous Solutions):
ArNO2 + 6H+ + 6e- → ArNH2 + 2H2O
Formation of the nitroso derivative (a two-electron, two-proton step): ArNO2 + 2H+ + 2e- → ArNO + H2O
Formation of the hydroxylamine (B1172632) derivative (a two-electron, two-proton step): ArNO + 2H+ + 2e- → ArNHOH
Formation of the amine (a two-electron, two-proton step): ArNHOH + 2H+ + 2e- → ArNH2 + H2O
In some cases, dimerization reactions can also occur, leading to the formation of azoxy, azo, and hydrazo compounds, particularly under neutral or alkaline conditions.
Influence of Solvent and Supporting Electrolyte on Redox Potentials
The solvent and supporting electrolyte play a crucial role in the electrochemical behavior of this compound by influencing the stability of the electrogenerated species and the kinetics of the electron transfer.
Solvent Effects:
The choice of solvent can significantly affect the redox potentials. In general, polar aprotic solvents like acetonitrile (B52724) (ACN) and dimethylformamide (DMF) are used to stabilize the radical anion formed in the initial reduction step. The solvating power of the solvent can influence the energy levels of the molecular orbitals involved in the redox process, thereby shifting the reduction potentials.
Hydrogen bonding between the solvent and the nitro group or its reduction intermediates can also play a significant role. Protic solvents, such as water or alcohols, can protonate the intermediates, leading to different reaction pathways and more complex voltammetric behavior, as discussed in the previous section.
Supporting Electrolyte Effects:
The supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize migration effects. The nature of the cation of the supporting electrolyte can influence the reduction process, particularly the stability of the radical anion. Smaller, more charge-dense cations can form ion pairs with the radical anion, which can affect its stability and subsequent reactivity. This ion pairing can shift the reduction potential to more positive values.
The table below summarizes the general effects of the solvent and supporting electrolyte on the redox potentials of nitroaromatic compounds.
| Factor | Effect on Redox Potential | Reason |
| Solvent Polarity | Increased polarity can shift potentials. | Stabilization of charged intermediates. |
| Protic vs. Aprotic Solvent | Drastic change in mechanism and potentials. | Proton availability leads to different reaction pathways. |
| Supporting Electrolyte Cation Size | Smaller cations can shift potentials to more positive values. | Ion pairing with the radical anion. |
| Supporting Electrolyte Concentration | Can affect the double-layer structure and kinetics. | Changes in ionic strength and conductivity. |
Electrochemical Synthesis of Derivatives and Polymerization Studies (non-biological)
The electrochemical reduction of the nitro group in this compound offers a green and efficient route for the synthesis of its corresponding amine derivative, 4-methyl-2-(methylsulfonyl)aniline (B1432386). This transformation is of synthetic importance as aromatic amines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The electrochemical approach avoids the use of harsh chemical reducing agents. thieme-connect.comresearchgate.netnih.govacs.org
The synthesis is typically carried out via controlled-potential electrolysis in a divided cell, often using a high surface area cathode material. The product selectivity (amine vs. other reduction products) can be controlled by careful selection of the electrode material, pH, and applied potential.
Electropolymerization:
While this compound itself is not readily polymerizable, its electrochemically synthesized amine derivative can potentially undergo electropolymerization. Aniline (B41778) and its derivatives are well-known to form conducting polymers through oxidative electropolymerization. sanu.ac.rsrsbcrsc.netnih.govelectrochem.orgbme.hu
The polymerization of 4-methyl-2-(methylsulfonyl)aniline would proceed via the formation of radical cations at the anode, followed by coupling reactions to form polymer chains. The resulting polymer would be expected to have interesting electronic and material properties, influenced by the presence of the methyl and methanesulfonyl substituents. The polymerization process is typically carried out by cyclic voltammetry or potentiostatic methods in an acidic medium. The growth of the polymer film can be monitored by the increase in the redox currents with each successive cycle.
The properties of the resulting polymer, such as its conductivity, morphology, and electroactivity, would be a subject of further investigation. Such polymers can have potential applications in sensors, electrochromic devices, and as corrosion inhibitors. biointerfaceresearch.com
Environmental Chemical Transformations and Abiotic Fate Excluding Ecotoxicology and Biological Degradation
Photochemical Degradation Pathways Under Simulated Environmental Conditions
The presence of a nitroaromatic system in 1-Methanesulfonyl-4-methyl-2-nitrobenzene suggests its susceptibility to photochemical degradation. Nitroaromatic compounds are known to absorb ultraviolet radiation, which can lead to their transformation in sunlit environments such as the upper layers of water bodies and in the atmosphere.
The primary photochemical reaction for many nitroaromatic compounds involves the reduction of the nitro group. However, direct photolysis in aqueous environments can be a slow process for some nitroaromatics. For instance, the photochemical half-life of nitrobenzene (B124822) in sunlit surface waters can range from days to months, depending on water chemistry and depth . The degradation pathways often lead to the formation of nitrophenols . Studies on 2-nitrotoluene (B74249), a compound with a similar substitution pattern, indicate that it is susceptible to photochemical degradation, with major products being 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol (B1582141) nih.gov.
In the presence of hydroxyl radicals (•OH), which are common in irradiated natural waters, the degradation of nitroaromatic compounds can be significantly accelerated through advanced oxidation processes (AOPs) like the UV/H₂O₂ process rsc.orgresearchgate.net. While some nitroaromatics like 2,4-dinitrophenol (B41442) have shown resistance to direct solar photodegradation in aqueous solutions due to efficient excited-state relaxation mechanisms, their reaction with OH radicals can be a more significant loss process pnas.org.
The atmospheric fate of volatile nitroaromatics is often determined by their reaction with photochemically produced hydroxyl radicals, with estimated atmospheric half-lives that can extend to several weeks nih.gov. For this compound, its volatility will determine the importance of atmospheric photochemical degradation.
Table 1: Inferred Photochemical Degradation Characteristics
| Parameter | Inferred Behavior for this compound | Basis of Inference |
| Direct Photolysis | Likely to occur, but potentially slow in aqueous environments. | Behavior of nitrobenzene and 2-nitrotoluene nih.gov. |
| Indirect Photolysis | Degradation accelerated in the presence of hydroxyl radicals. | General reactivity of nitroaromatics in AOPs rsc.orgresearchgate.net. |
| Atmospheric Half-life | Dependent on volatility; reaction with hydroxyl radicals is a probable degradation pathway. | General fate of volatile nitroaromatics nih.gov. |
Hydrolytic Stability and Kinetic Studies of Chemical Degradation in Aqueous Media
The hydrolytic stability of this compound is primarily dictated by the reactivity of the methanesulfonyl group attached to the benzene (B151609) ring. Generally, aryl sulfonamides are considered to be relatively resistant to hydrolysis under neutral environmental conditions.
However, under acidic or basic conditions, hydrolysis can occur. Studies on the hydrolysis of aromatic sulfonamides have shown that the reaction can be catalyzed by both acids and bases acs.org. The mechanism of hydrolysis can be complex, involving, for example, intramolecular nucleophilic catalysis in appropriately substituted sulfonamides acs.org. For tertiary sulfonylcarbamates, which share some structural similarities, hydrolysis in aqueous media yields the parent sulfonamide and a phenol, with the reaction being subject to both spontaneous and base-catalyzed processes rsc.org.
It is important to note that the rate of hydrolysis is highly dependent on the specific molecular structure and the reaction conditions (pH, temperature). For instance, cyclic sulfonamides (sultams) exhibit significantly enhanced hydrolysis rates compared to their acyclic counterparts researchgate.net. Given that this compound is an acyclic sulfonamide, its hydrolysis rate is expected to be slow under typical environmental pH conditions. Chemical hydrolysis is not considered a significant removal process for 2-nitrotoluene from aquatic environments, a structurally related compound nih.gov.
Table 2: Inferred Hydrolytic Stability
| Condition | Inferred Stability of this compound | Basis of Inference |
| Neutral pH | Likely to be hydrolytically stable. | General stability of aryl sulfonamides domainex.co.uk. |
| Acidic/Basic pH | Hydrolysis is possible, with rates depending on conditions. | Catalysis observed in hydrolysis of other sulfonamides acs.org. |
| Environmental Significance | Hydrolysis is likely a minor degradation pathway in most natural waters. | Slow hydrolysis of similar acyclic sulfonamides researchgate.net. |
Sorption and Transport Phenomena in Inert Environmental Matrices
The transport of this compound in the environment will be significantly influenced by its sorption to soil minerals and organic matter. For nitroaromatic compounds, sorption is a key process controlling their mobility and availability.
Research on the sorption of various nitroaromatics to soils has shown that soil organic matter (SOM) is often the predominant sorbent nih.gov. The interaction is thought to involve π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and the aromatic structures within the SOM nih.gov.
Sorption to clay minerals is also an important process, though it can be highly dependent on the type of exchangeable cations present on the clay surface. Significant adsorption of nitroaromatic compounds to clays (B1170129) often occurs in the presence of weakly hydrated cations like K⁺ and NH₄⁺, while strongly hydrated cations such as Na⁺ and Ca²⁺ can inhibit sorption acs.orgacs.org. The proposed mechanism involves the formation of an electron donor-acceptor complex between the oxygen atoms of the clay's siloxane surface and the nitroaromatic compound acs.org.
Given the polar nature of the methanesulfonyl group and the nitro group, this compound is expected to exhibit some degree of water solubility. Its sorption behavior will therefore be a balance between its affinity for the solid phase (soil minerals and organic matter) and its partitioning into the aqueous phase.
Table 3: Inferred Sorption Behavior
| Matrix | Inferred Sorption Mechanism and Extent | Basis of Inference |
| Soil Organic Matter | Likely to be a primary sorbent through π-π interactions. | Dominant role of SOM in sorption of other nitroaromatics nih.gov. |
| Clay Minerals | Sorption is possible, influenced by cation exchange capacity and the nature of exchangeable cations. | Studies on nitroaromatic compound interactions with clay minerals acs.orgacs.org. |
| Overall Mobility | Expected to be mobile in soils with low organic matter and unfavorable clay mineralogy. | General principles of sorption for polar organic compounds. |
Methodological Aspects of Detecting and Quantifying the Compound in Complex Chemical Matrices
The detection and quantification of this compound in complex matrices like industrial effluents would rely on established analytical techniques for nitroaromatic compounds.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and robust method for the analysis of nitroaromatics in aqueous samples. Gas chromatography (GC) is another powerful technique, often coupled with selective detectors such as an electron capture detector (ECD), a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS) for enhanced sensitivity and specificity cdc.gov.
For sample preparation from industrial wastewater, solid-phase extraction (SPE) is a widely used technique to concentrate the analyte and remove interfering matrix components prior to chromatographic analysis. A newer approach for screening nitroaromatic compounds in water combines solid-phase microextraction (SPME) with infrared (IR) spectroscopy, offering a potentially faster and solvent-free alternative nih.gov. The United States Environmental Protection Agency (EPA) has published methods for the determination of nitroaromatic compounds in industrial and municipal wastewaters, which provide a framework for the development of a specific analytical procedure for this compound epa.govgoogle.com.
Table 4: Potential Analytical Methods for Quantification
| Analytical Technique | Detector | Sample Preparation | Applicability to Industrial Effluents |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Solid-Phase Extraction (SPE) | High |
| Gas Chromatography (GC) | Electron Capture (ECD), Mass Spectrometry (MS) | Liquid-Liquid Extraction, SPE | High |
| Solid-Phase Microextraction (SPME) with Infrared (IR) Spectroscopy | Infrared (IR) | Direct from aqueous sample | Moderate (Screening) |
Future Research Directions and Emerging Opportunities in the Chemistry of 1 Methanesulfonyl 4 Methyl 2 Nitrobenzene
Exploration of New Catalytic Systems for Selective Functionalization
The functional groups of 1-Methanesulfonyl-4-methyl-2-nitrobenzene—specifically the nitro, methyl, and aromatic C-H bonds—offer multiple sites for selective catalytic transformations. Future research will likely focus on developing novel catalytic systems that can target these sites with high precision and efficiency.
A primary area of interest is the selective reduction of the nitro group. While the complete reduction to an aniline (B41778) is a standard transformation, advanced catalytic systems are sought to access intermediate oxidation states, such as hydroxylamines and azo compounds. nih.gov The development of chemoselective catalysts is crucial, especially when other reducible functional groups are present in more complex derivatives. google.comechemi.com A variety of catalytic systems, employing both precious and earth-abundant metals, have shown promise for the reduction of nitroarenes and could be adapted for this specific substrate. echemi.comacs.org
Beyond nitro group reduction, the catalytic C-H functionalization of the methyl group or the aromatic ring represents a significant frontier. Developing catalysts that can selectively oxidize the methyl group to an aldehyde or carboxylic acid, or introduce new substituents onto the aromatic ring without altering the existing functional groups, would greatly expand the synthetic utility of this compound.
| Catalyst Type | Reducing Agent | Potential Product | Key Advantages |
|---|---|---|---|
| Heterogeneous (e.g., Pd/C, PtO₂) | H₂ gas, Triethylsilane | Amine | High efficiency, catalyst recyclability. nih.govechemi.com |
| Homogeneous Iron-based | Formic Acid | Amine | Uses earth-abundant metal, base-free conditions. echemi.com |
| Homogeneous Manganese-based | Hydrosilanes | Amine | Sustainable base-metal catalysis. echemi.com |
| Samarium(0) Metal | Electron Transfer | Amine | High chemoselectivity. echemi.com |
| Raney Nickel / Hydrazine (B178648) | Hydrazine | Hydroxylamine (B1172632) | Access to intermediate reduction state. nih.gov |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
Automated synthesis and high-throughput experimentation (HTE) are transformative technologies for accelerating chemical research. mdpi.commdpi.com Integrating this compound into these platforms can rapidly optimize reaction conditions and discover new transformations. researchgate.net
HTE platforms, which utilize miniaturized parallel reactors such as 96-well plates, are ideal for screening large arrays of catalysts, ligands, solvents, and other reaction parameters. nih.govacs.org For instance, in the selective reduction of the nitro group, an HTE workflow could efficiently identify the optimal catalyst and conditions to maximize yield and selectivity towards the amine or hydroxylamine product. This approach drastically reduces the time and material required compared to traditional one-at-a-time experimentation. mdpi.com
Furthermore, automated platforms can construct libraries of derivatives from this compound. By systematically reacting it with a diverse set of building blocks under various catalytically controlled conditions, these systems can generate novel compounds for screening in materials science or other applications, significantly expanding the accessible chemical space. mdpi.com
Development of Advanced Theoretical Models for Predicting Novel Reactivity
Computational chemistry and theoretical modeling offer powerful tools for understanding and predicting the reactivity of molecules like this compound. Advanced theoretical models, particularly those based on Density Functional Theory (DFT), can provide deep insights into its electronic structure, reaction mechanisms, and potential energy surfaces. sci-hub.sersc.org
A key application is the calculation of bond dissociation energies (BDEs) to predict the most likely pathways for decomposition or reaction. For instance, the C-NO₂ bond is often the weakest link in nitroaromatic compounds, and its BDE is a critical parameter for understanding thermal stability and initial reaction steps. sci-hub.se Theoretical models can precisely calculate this and other BDEs, guiding the design of selective chemical transformations. Studies on simpler nitrotoluene isomers have shown that the position of substituents significantly influences the C-N bond energy, a principle that can be computationally explored for this more complex derivative. sci-hub.se
These models can also be used to simulate reaction pathways, identify transition states, and calculate activation energies for potential reactions, such as catalytic C-H activation or nucleophilic aromatic substitution. This predictive capability allows researchers to screen potential reactions in silico, prioritizing the most promising avenues for experimental investigation and uncovering novel, non-intuitive reactivity. rsc.org
| Compound | Calculated BDE (kcal/mol) |
|---|---|
| o-nitrotoluene | 77.1 |
| m-nitrotoluene | 79.4 |
| p-nitrotoluene | 80.2 |
Utilization in the Design of Novel Chemical Sensors or Probes (strictly non-biological)
The unique electronic properties of this compound make it a candidate for use in novel chemical sensors and probes, strictly for non-biological applications. The strong electron-withdrawing nature of both the nitro and methanesulfonyl groups can be harnessed to modulate the optical or electrochemical properties of a sensor assembly.
One major opportunity lies in fluorescence-based sensing. Nitroaromatic compounds are well-known quenchers of fluorescence through a photoinduced electron transfer (PET) mechanism. mdpi.com While often the target of detection, this compound could be incorporated as the quenching unit in a "turn-off" or "turn-on" fluorescent probe. For example, a probe could be designed with a fluorophore and a receptor for a specific metal ion. sci-hub.se Upon binding the metal ion, a conformational change could bring the this compound moiety into proximity with the fluorophore, quenching its emission and providing a detectable signal.
Another avenue is in the field of electrochemical sensors. The nitro group is electrochemically active and its reduction potential can be measured precisely using techniques like cyclic voltammetry. acs.org A sensor could be designed where the binding of a specific analyte (e.g., an environmental pollutant or industrial chemical) near the nitroaromatic ring perturbs its electronic environment, causing a measurable shift in its reduction potential. This would form the basis of a selective electrochemical sensor.
Sustainable Synthesis Strategies and Waste Minimization in its Production and Derivatization
Applying the principles of green chemistry to the synthesis and use of this compound is a critical area for future research. This involves developing more environmentally benign production methods and minimizing waste in its subsequent chemical transformations.
The traditional synthesis of related compounds often involves harsh reagents like chlorosulfonic acid. google.comgoogle.com A more sustainable approach would likely involve a two-step process starting from a sulfide (B99878) precursor, 4-methyl-2-nitrophenyl methyl sulfide. The key step would be the oxidation of the sulfide to the sulfone. Green oxidation methods would employ catalysts with clean oxidants like hydrogen peroxide (H₂O₂), avoiding the use of stoichiometric, heavy-metal-based reagents and minimizing waste. researchgate.netorgsyn.org
For the derivatization of this compound, waste minimization can be achieved by prioritizing catalytic methods over stoichiometric ones. As discussed in section 9.1, using catalytic amounts of metals for nitro group reduction is far more sustainable than using bulk amounts of reducing metals like iron or zinc, which generate significant metallic waste. echemi.com Further sustainability gains can be realized by employing green solvents, such as water or bio-derived solvents, or developing solvent-free reaction conditions. nih.gov The adoption of continuous flow chemistry for both the synthesis and derivatization of this compound could also enhance safety, improve efficiency, and reduce waste streams.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methanesulfonyl-4-methyl-2-nitrobenzene in laboratory settings?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Sulfonylation : Methanesulfonyl groups are introduced via electrophilic substitution using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at reflux conditions.
- Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted reagents .
Q. How can the purity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times with standards.
- Spectroscopy : Confirm structural integrity via FT-IR (characteristic peaks: NO₂ asymmetric stretch ~1520 cm⁻¹, SO₂ symmetric stretch ~1150 cm⁻¹) and ¹H NMR (singlet for methylsulfonyl group at δ ~3.3 ppm).
- Crystallization : Recrystallize from ethanol to achieve >98% purity, validated by melting point analysis (mp ~105–112°C, consistent with sulfonic acid derivatives) .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., space group, unit cell dimensions) of this compound inform its molecular packing and reactivity?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Space Group : Monoclinic P2₁/c with unit cell dimensions a = 9.01 Å, b = 8.77 Å, c = 14.48 Å, β = 98.96°.
- Molecular Packing : The nitro and sulfonyl groups form intermolecular hydrogen bonds (C–H⋯O), stabilizing the crystal lattice. This packing reduces solubility in non-polar solvents, impacting reaction design.
- Reactivity Implications : Planar nitro groups enhance electrophilicity at the 4-position, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .
Q. What methodologies resolve discrepancies between spectroscopic data (e.g., NMR) and X-ray diffraction results for this compound?
- Methodological Answer :
- Cross-Validation : If NMR suggests conformational flexibility (e.g., rotational isomers of the sulfonyl group), compare with X-ray torsional angles. Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers.
- Refinement Tools : Employ SHELXL (v.2018/3) for high-resolution refinement, adjusting thermal parameters (U<sup>eq</sup>) to account for disorder in crystal structures. Validate with R-factor convergence (<0.05) .
Q. What are the challenges in determining electron density distribution of the sulfonyl group using X-ray crystallography?
- Methodological Answer :
- Electron Density Maps : High-resolution data (≤0.84 Å) are required to resolve sulfonyl group polarization. Use synchrotron radiation to enhance data quality.
- Disorder Handling : Partial occupancy of sulfonyl oxygen atoms may occur; refine using constraints (e.g., SIMU/DELU in SHELXL) to maintain geometric rationality.
- Validation : Compare bond lengths (S–O ~1.43 Å) and angles (O–S–O ~119°) with literature values for methanesulfonyl derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity predictions from computational models versus experimental results?
- Methodological Answer :
- Experimental Replication : Repeat reactions under inert conditions (e.g., N₂ atmosphere) to exclude oxidation side reactions.
- Computational Adjustments : Re-optimize transition states using solvent-phase DFT (e.g., PCM model for DMF) and compare activation energies with kinetic data (obtained via GC-MS monitoring).
- Statistical Analysis : Apply Bayesian inference to quantify uncertainty in computational parameters (e.g., dielectric constant effects) .
Biological Activity Profiling
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess IC₅₀ values, ensuring compliance with OECD guidelines for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
